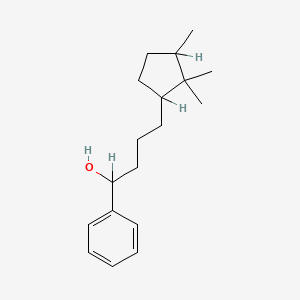
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: is a chemical compound with the molecular formula C18H28O and a molecular weight of 260.41432 It is known for its unique structure, which includes a cyclopentyl ring substituted with three methyl groups and a benzyl alcohol moiety
Méthodes De Préparation
The synthesis of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring with three methyl groups can be synthesized through a series of cyclization reactions.
Attachment of the propyl chain: The propyl chain is then attached to the cyclopentyl ring through a series of alkylation reactions.
Introduction of the benzyl alcohol group: Finally, the benzyl alcohol group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the propyl-substituted cyclopentyl ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzyl alcohol group to a benzyl ether or hydrocarbon using reagents like lithium aluminum hydride.
Applications De Recherche Scientifique
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mécanisme D'action
The mechanism of action of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: can be compared with similar compounds such as:
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl ether
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl acetate
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl ketone
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
85187-16-2 |
|---|---|
Formule moléculaire |
C18H28O |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-phenyl-4-(2,2,3-trimethylcyclopentyl)butan-1-ol |
InChI |
InChI=1S/C18H28O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,19H,7,10-13H2,1-3H3 |
Clé InChI |
RRRMRASQZQTKRU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1(C)C)CCCC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


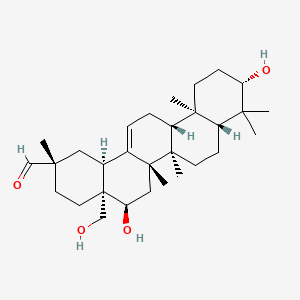


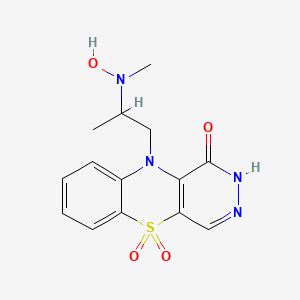
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)

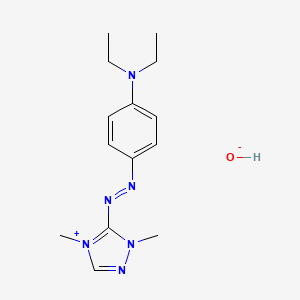
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
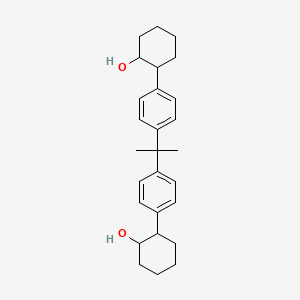
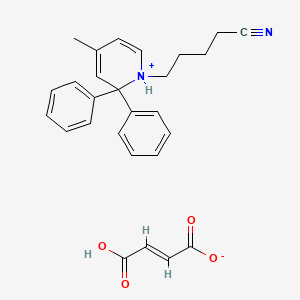
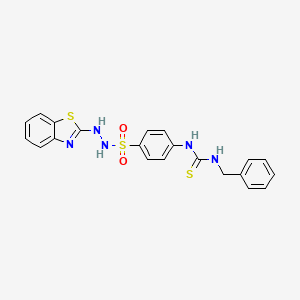
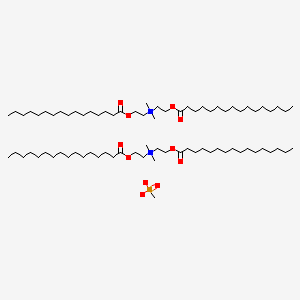
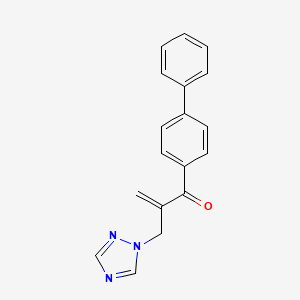
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
